4,4,5,5-Tetramethyl-2-(3-nitro-4-(oxetan-3-yloxy)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(3-nitro-4-(oxetan-3-yloxy)phenyl)-1,3,2-dioxaborolane is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-nitro-4-(oxetan-3-yloxy)phenyl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Dioxaborolane Ring: This step involves the reaction of a boronic acid or boronate ester with a diol under dehydrating conditions to form the dioxaborolane ring.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, typically using nitric acid or a nitrating mixture.
Attachment of the Oxetane Group: The oxetane group can be attached through nucleophilic substitution reactions, where an oxetane derivative reacts with a suitable leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-nitro-4-(oxetan-3-yloxy)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The oxetane group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Palladium catalysts, aryl or vinyl halides, base (e.g., potassium carbonate).
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Coupling: Formation of biaryl or aryl-vinyl compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Potential use in the development of biologically active compounds or as a probe in biochemical studies.
Medicine: Exploration of its potential as a pharmaceutical intermediate or in drug discovery.
Industry: Possible applications in materials science, such as the development of new polymers or advanced materials.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-nitro-4-(oxetan-3-yloxy)phenyl)-1,3,2-dioxaborolane exerts its effects depends on its specific application:
Coupling Reactions: The boron atom in the dioxaborolane ring coordinates with palladium catalysts, facilitating the formation of carbon-carbon bonds.
Biological Activity: If used in biological systems, the nitro group may undergo reduction to form reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the nitro and oxetane groups, making it less reactive in certain applications.
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane:
Uniqueness
4,4,5,5-Tetramethyl-2-(3-nitro-4-(oxetan-3-yloxy)phenyl)-1,3,2-dioxaborolane is unique due to the presence of both the nitro and oxetane groups, which confer distinct reactivity and potential for diverse applications in synthesis and materials science.
Properties
Molecular Formula |
C15H20BNO6 |
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Molecular Weight |
321.14 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-nitro-4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BNO6/c1-14(2)15(3,4)23-16(22-14)10-5-6-13(12(7-10)17(18)19)21-11-8-20-9-11/h5-7,11H,8-9H2,1-4H3 |
InChI Key |
ATWKVNFQDGYKEM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3COC3)[N+](=O)[O-] |
Origin of Product |
United States |
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